molecular formula C12H21NO4S B562839 N-(3-Acetylthio-2-methylpropanoyl)glycine tert-Butyl Ester CAS No. 1076198-75-8

N-(3-Acetylthio-2-methylpropanoyl)glycine tert-Butyl Ester

Cat. No. B562839
CAS RN: 1076198-75-8
M. Wt: 275.363
InChI Key: OYYYGUPYKZEDQD-UHFFFAOYSA-N
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Description

N-(3-Acetylthio-2-methylpropanoyl)glycine tert-Butyl Ester (NAMPTBE) is an ester of N-acetylthio-2-methylpropanoylglycine (NAMPG), a naturally occurring amino acid derivative. NAMPTBE has been studied for its potential applications in a variety of scientific research areas, such as drug discovery, biochemistry, and physiology. This essay will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of NAMPTBE.

Scientific Research Applications

Solid-Phase Synthetic Methods

A study by Park et al. (2005) introduced a solid-supported glycineimine t-butyl ester, applied to the synthesis of (±)-α-amino acids. This method involves phase-transfer catalytic alkylation, followed by acidic hydrolysis and benzoylation, yielding N-benzoyl-α-amino acid tert-butyl esters with high efficiency (up to 92%) (Park et al., 2005).

Conformational Analysis

Ejsmont et al. (2007) analyzed the conformation of tert-butoxycarbonylglycyl-dehydroalanyl-glycine methyl ester through X-ray diffraction and DFT calculations. The study provides insights into the molecular structure and potential applications in designing peptide-based materials (Ejsmont et al., 2007).

Enantioselective Synthesis

Shirakawa et al. (2014) reported on the enantioselective alkylation of N-(Diphenylmethylene)glycinate tert-butyl ester, demonstrating a method to synthesize chiral amino acids, which are valuable in drug development and synthesis of biologically active compounds (Shirakawa et al., 2014).

Chemo-enzymatic Synthesis

A chemo-enzymatic process for synthesizing N-arachidonoyl glycine was explored by Goujard et al. (2004), using glycine tert-butyl ester and arachidonic acid. This process highlights the application of biocatalysis in producing bioactive molecules (Goujard et al., 2004).

properties

IUPAC Name

tert-butyl 2-[(3-acetylsulfanyl-2-methylpropanoyl)amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4S/c1-8(7-18-9(2)14)11(16)13-6-10(15)17-12(3,4)5/h8H,6-7H2,1-5H3,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYYYGUPYKZEDQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CSC(=O)C)C(=O)NCC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00675535
Record name tert-Butyl N-[3-(acetylsulfanyl)-2-methylpropanoyl]glycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1076198-75-8
Record name N-[3-(Acetylthio)-2-methyl-1-oxopropyl]glycine 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1076198-75-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl N-[3-(acetylsulfanyl)-2-methylpropanoyl]glycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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